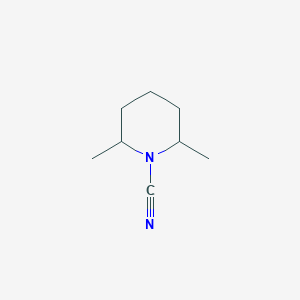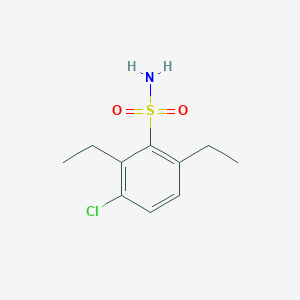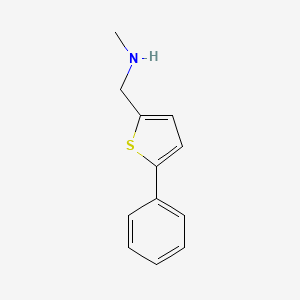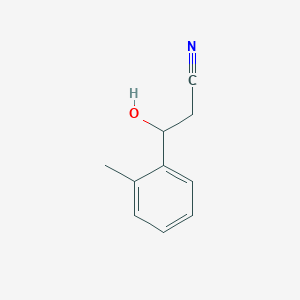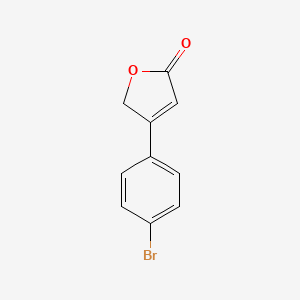
3-Oxo-3-(pyridin-4-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-(pyridin-4-yl)propanal is an organic compound with the molecular formula C8H7NO2 It features a pyridine ring attached to a propanal group, with an oxo group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyridin-4-yl)propanal can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-(pyridin-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanal.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Oxo-3-(pyridin-4-yl)propanal has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-(pyridin-3-yl)propanal: Similar structure but with the pyridine ring attached at the third position.
3-Oxo-3-(pyridin-2-yl)propanal: Pyridine ring attached at the second position.
3-Oxo-3-(pyridin-4-yl)propanoic acid: Carboxylic acid derivative of the compound.
Uniqueness
3-Oxo-3-(pyridin-4-yl)propanal is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the pyridine ring and the presence of the oxo group at the third carbon make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-oxo-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2 |
Clé InChI |
KZCHVARSEUSUSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
